molecular formula C13H22N2O5 B558643 Boc-ala-pro-OH CAS No. 33300-72-0

Boc-ala-pro-OH

Cat. No. B558643
CAS RN: 33300-72-0
M. Wt: 286.32 g/mol
InChI Key: QGJDXUIYIUGQGO-IUCAKERBSA-N
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Description

“Boc-ala-pro-OH” is a building block for obtaining rhodamine-derived enzyme substrates . It is a type of Boc-amino acid, which is a common protecting group used in peptide synthesis.


Synthesis Analysis

This compound can be synthesized from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents .


Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues .


Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

Scientific Research Applications

  • Peptide Boronic Acids and Protease Inhibition : Peptide boronic acids like Boc-Ala-Pro-boroVal-OH show significant inhibitory activity against alpha-lytic protease and other serine proteases. These compounds demonstrate slow-binding inhibition, a mechanism distinct from simple competitive inhibitors (Kettner, C., Bone, R., Agard, D., & Bachovchin, W., 1988).

  • Proline-Based Ionic Liquids : Boc-Pro-Ala-OH has been used in the synthesis of novel proline-based imidazolium ionic liquids (DPILs). These ionic liquids exhibit characteristics similar to conventional imidazolium ionic liquids and have improved thermal stability (Chaubey, S. A., Patra, N., & Mishra, R., 2020).

  • Substrate or Inhibitor for Protocollagen Proline Hydroxylase : Oligopeptides containing the sequence Ala-Pro-Gly, including BOC-Ala-Pro-Gly-OMe, were investigated as substrates or inhibitors for protocollagen proline hydroxylase. These peptides showed potential for the synthesis of hydroxyproline (Lorenzi, G. P., Blout, E., Kivirikko, K., & Prockop, D., 1969).

  • Peptide Hairpin Design : Boc-ala-pro-OH analogues have been used in the design of peptide hairpins, demonstrating the potential for creating specific secondary structures such as beta-hairpins in peptides (Rai, R., Raghothama, S., & Balaram, P., 2006).

  • Serine Protease Inhibition : Peptide boronic acids, including derivatives of this compound, have shown effective inhibition of various serine proteases, including leukocyte elastase and pancreatic elastase, at nanomolar concentrations (Kettner, C., & Shenvi, A., 1984).

  • C-Alkylation in Peptide Synthesis : Boc-Ala-Sar-OH and similar peptides were used in studies of C-alkylation in peptide synthesis, providing insights into the modification of peptide chains for specific properties (Seebach, D., Bossler, H., Gründler, H., Shoda, S., & Wenger, R., 1991).

Mechanism of Action

Target of Action

Boc-ala-pro-OH is a derivative of amino acids, specifically alanine and proline, with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids.

Mode of Action

The Boc group in this compound serves as a protecting group for the amino acids, preventing them from reacting prematurely during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acids to participate in peptide bond formation . The exact interaction of this compound with its targets would depend on the specific protein or enzyme it interacts with.

Result of Action

The primary result of the action of this compound is the controlled synthesis of peptides. By protecting the amino acids from premature reaction, this compound allows for the stepwise formation of peptide bonds, leading to the creation of specific peptide sequences . This has significant implications in biochemistry and medicine, as peptides play crucial roles in various biological processes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, factors such as temperature, solvent, and the presence of other reactants can also influence the efficacy and stability of this compound.

Future Directions

The Boc group’s compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies . As peptide synthesis continues to evolve, the use of Boc-ala-pro-OH and related compounds could play a significant role in the protection of proteins against radical-induced alterations.

Biochemical Analysis

Biochemical Properties

Boc-ala-pro-OH participates in biochemical reactions as a substrate for enzymes involved in peptide synthesis . The Boc group serves as a protective group for the amino group of alanine, preventing it from reacting prematurely during peptide synthesis . The nature of the interactions between this compound and these enzymes is typically characterized by the formation and breaking of peptide bonds.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in protein synthesis. As a substrate for peptide synthesis, this compound contributes to the production of proteins, which are essential for various cellular functions

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Boc group on this compound is removed during the synthesis process, allowing the alanine residue to be incorporated into the growing peptide chain . This process involves binding interactions with enzymes, changes in gene expression related to protein synthesis, and potentially the activation or inhibition of certain enzymes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound and the specific experimental conditions. This compound is generally stable under standard laboratory conditions

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis, where it serves as a substrate for peptide synthesis It may interact with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels

properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDXUIYIUGQGO-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474543
Record name BOC-ALA-PRO-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33300-72-0
Record name BOC-ALA-PRO-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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